
3-Thiophenecarboxylic acid, 4-phenyl-2-((1-piperidinylacetyl)amino)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophenecarboxylic acid, 4-phenyl-2-((1-piperidinylacetyl)amino)-, ethyl ester is a chemical compound that has been of interest to scientific researchers due to its potential applications in various fields. This compound is commonly referred to as TPCA-1 and is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway.
Mechanism Of Action
TPCA-1 inhibits the activation of the NF-κB pathway by blocking the phosphorylation and degradation of the inhibitor of kappa B (IκB) protein, which prevents the translocation of NF-κB to the nucleus. This leads to the inhibition of the expression of various pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
TPCA-1 has been shown to have anti-inflammatory effects in various animal models of inflammation, such as arthritis and sepsis. It has also been found to have anti-tumor effects in various cancer cell lines, including breast, lung, and pancreatic cancer. TPCA-1 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using TPCA-1 in lab experiments is its specificity towards the NF-κB pathway, which allows for the selective inhibition of this pathway without affecting other cellular processes. However, one of the limitations of using TPCA-1 is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on TPCA-1. One area of interest is the development of more efficient synthesis methods for TPCA-1, which could improve its accessibility and reduce its cost. Another area of interest is the investigation of the potential use of TPCA-1 in combination with other drugs for cancer therapy, which could enhance its anti-tumor effects. Additionally, further studies are needed to elucidate the exact mechanisms underlying the neuroprotective effects of TPCA-1, which could lead to the development of new therapies for neurodegenerative diseases.
Synthesis Methods
The synthesis of TPCA-1 involves the reaction of 3-thiophenecarboxylic acid with 4-phenyl-2-aminoacetophenone in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with piperidine and acetic anhydride to obtain the final product, TPCA-1.
Scientific Research Applications
TPCA-1 has been extensively studied for its potential applications in various fields such as cancer research, inflammation, and autoimmune diseases. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of various cellular processes such as inflammation, apoptosis, and immune response. TPCA-1 has also been found to have anti-tumor effects in various cancer cell lines, making it a promising candidate for cancer therapy.
properties
CAS RN |
77261-22-4 |
|---|---|
Product Name |
3-Thiophenecarboxylic acid, 4-phenyl-2-((1-piperidinylacetyl)amino)-, ethyl ester |
Molecular Formula |
C20H24N2O3S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
ethyl 4-phenyl-2-[(2-piperidin-1-ylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H24N2O3S/c1-2-25-20(24)18-16(15-9-5-3-6-10-15)14-26-19(18)21-17(23)13-22-11-7-4-8-12-22/h3,5-6,9-10,14H,2,4,7-8,11-13H2,1H3,(H,21,23) |
InChI Key |
RCSIOWHXZCAOBL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CN3CCCCC3 |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CN3CCCCC3 |
Other CAS RN |
77261-22-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



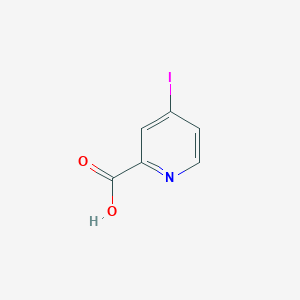
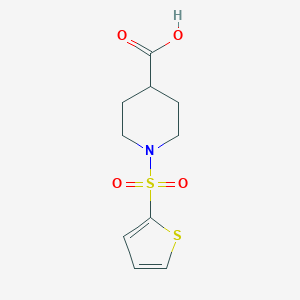
![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)


![2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B183032.png)
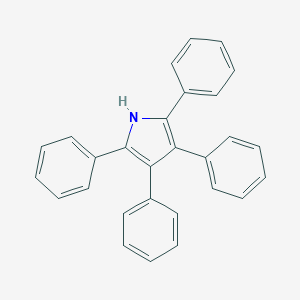
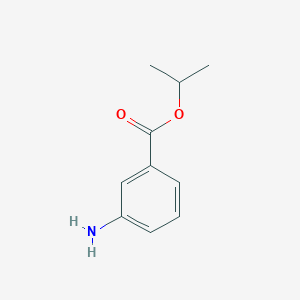
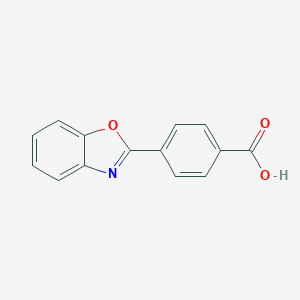

![4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B183040.png)
![Ethyl naphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B183041.png)
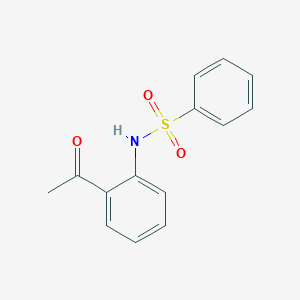
![1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B183045.png)